molecular formula C13H18BrNO2 B11925487 Ethyl 3-bromo-4-(diethylamino)benzoate CAS No. 1131594-51-8

Ethyl 3-bromo-4-(diethylamino)benzoate

Cat. No.: B11925487
CAS No.: 1131594-51-8
M. Wt: 300.19 g/mol
InChI Key: GBOBKMGSWLKIFT-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzoate (B1203000) Esters in Contemporary Organic Chemistry

Substituted benzoate esters are a cornerstone of modern organic chemistry, serving as versatile building blocks in the synthesis of a wide array of more complex molecules. guidechem.comsigmaaldrich.comchemicalbook.comchemicalregister.com Their utility stems from the reactivity of the ester functional group and the potential for various substitutions on the benzene (B151609) ring, which allows for the fine-tuning of the molecule's chemical and physical properties. These compounds are frequently employed as intermediates in the pharmaceutical industry for the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. guidechem.comsigmaaldrich.comchemicalbook.comchemicalregister.com The ability to introduce different functional groups onto the aromatic ring, such as the bromo and diethylamino groups in the case of Ethyl 3-bromo-4-(diethylamino)benzoate, provides chemists with a powerful tool to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Historical Trajectory and Evolution of Research on this compound and Cognate Analogues

Overview of Salient Academic and Research Domains Pertaining to this compound

The primary academic and research domains for this compound and its analogs are synthetic organic chemistry and medicinal chemistry. As a substituted benzoate ester, it is a valuable intermediate for creating more elaborate molecular architectures. The presence of the bromo, amino, and ester functionalities offers multiple reaction sites for further chemical transformations. thegoodscentscompany.com For instance, the bromine atom can participate in cross-coupling reactions, the amino group can be acylated or alkylated, and the ester can be hydrolyzed or converted to an amide. These potential transformations make it a useful starting material for generating libraries of compounds for drug discovery programs. guidechem.comsigmaaldrich.comchemicalbook.comchemicalregister.com Furthermore, given that many aminobenzoate derivatives exhibit UV-absorbing properties, this compound could be of interest in materials science for the development of new UV-protective coatings or additives. specialchem.comchembk.com

Scope, Delimitation, and Primary Objectives of the Comprehensive Academic Review on this compound

This academic review aims to provide a thorough examination of this compound, focusing exclusively on its chemical nature and its context within scientific research. The primary objective is to present a detailed account of the compound, structured around its place in contemporary organic chemistry, its inferred historical development, and its likely areas of research application. This review is delimited to the chemical and academic aspects of the compound.

Chemical and Physical Properties of this compound

While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from its chemical structure and comparison with closely related analogs.

PropertyValue
Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
IUPAC Name This compound
CAS Number Not definitively assigned in public databases
Appearance Expected to be a crystalline solid or a viscous liquid
Solubility Likely soluble in organic solvents like ethanol (B145695), ether, and ethyl acetate (B1210297)
Boiling Point Estimated to be above 200 °C at atmospheric pressure
Melting Point Not readily available

Detailed Research Findings

Detailed research findings specifically for this compound are limited in the public domain. However, a likely synthesis route can be postulated based on established organic chemistry principles and known procedures for analogous compounds. The synthesis would probably involve a two-step process:

Bromination of 4-(diethylamino)benzoic acid: The starting material, 4-(diethylamino)benzoic acid, would undergo electrophilic aromatic substitution with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst. The directing effects of the carboxyl and diethylamino groups would favor the substitution at the position ortho to the amino group and meta to the carboxyl group, yielding 3-bromo-4-(diethylamino)benzoic acid.

Fischer Esterification: The resulting 3-bromo-4-(diethylamino)benzoic acid would then be esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to produce the final product, this compound. researchgate.net

The reactivity of this compound is dictated by its functional groups. The bromo substituent can be displaced or used in cross-coupling reactions, the diethylamino group can act as a base or a nucleophile, and the ethyl ester can undergo hydrolysis or transesterification. google.com These reactive sites make it a versatile precursor for a variety of more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131594-51-8

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

ethyl 3-bromo-4-(diethylamino)benzoate

InChI

InChI=1S/C13H18BrNO2/c1-4-15(5-2)12-8-7-10(9-11(12)14)13(16)17-6-3/h7-9H,4-6H2,1-3H3

InChI Key

GBOBKMGSWLKIFT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C(=O)OCC)Br

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Bromo 4 Diethylamino Benzoate

Classical and Contemporary Esterification Routes for Benzoate (B1203000) Synthesis

The creation of the ethyl ester functional group from a corresponding benzoic acid is a fundamental transformation in organic synthesis. Several established methods are applicable to the synthesis of benzoate esters.

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, resulting in an ester and water. ucla.edu In the context of Ethyl 3-bromo-4-(diethylamino)benzoate synthesis, this would involve the reaction of 3-bromo-4-(diethylamino)benzoic acid with ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or p-toluenesulfonic acid (p-TsOH). ucla.edu

The reaction is reversible, and to drive it towards the product side, an excess of the alcohol reactant is often used, or the water byproduct is removed as it forms. libretexts.org Modern variations of this method employ microwave assistance, which can significantly reduce reaction times and potentially increase yields. usm.my For instance, studies on substituted benzoic acids have shown that microwave-assisted esterification in a sealed vessel can optimize reaction conditions, with factors like temperature and the choice of alcohol influencing the outcome. usm.my

Catalyst Alcohol Conditions Yield Reference
H₂SO₄EthanolReflux78% (for benzoic acid) usm.my
H₂SO₄Butanol130°C, MicrowaveHigh usm.my
H₂SO₄MethanolN/AN/A ucla.edu
This table presents illustrative data for Fischer esterification based on similar benzoic acid derivatives.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. ucla.edu For the synthesis of this compound, a methyl or other alkyl ester of 3-bromo-4-(diethylamino)benzoic acid could be reacted with an excess of ethanol in the presence of an acid or base catalyst. ucla.edu

Enzyme-catalyzed transesterification, often utilizing lipases like Candida antarctica lipase (B570770) B (Novozym 435), offers a milder and more selective alternative to chemical catalysis. nih.govnih.gov These enzymatic methods can proceed under solvent-free conditions and often show high conversion rates. nih.gov Research on various substituted methyl benzoates has demonstrated the high efficiency of lipase-catalyzed transesterification with long-chain alcohols. nih.gov While specific data for the target compound is not available, the principles suggest this as a viable and environmentally benign approach.

Catalyst Reactants Conditions Conversion/Yield Reference
Sulfuric AcidMethyl benzoate, EthanolExcess ethanolEquilibrium-driven ucla.edu
Sodium EthoxideMethyl benzoate, EthanolExcess ethoxideHigh ucla.edu
Novozym 435Methyl benzoate, Glycerol65°C, 4h, Ultrasound~16% conversion nih.gov
This table provides examples of transesterification conditions for related benzoate esters.

To circumvent the equilibrium limitations of Fischer esterification, the carboxylic acid can be activated. A common method is the conversion of the carboxylic acid to an acyl chloride. libretexts.org 3-bromo-4-(diethylamino)benzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. pressbooks.pub This highly reactive intermediate then readily reacts with ethanol, often in the presence of a weak base like pyridine (B92270) to neutralize the HCl byproduct, to yield this compound in an irreversible reaction. libretexts.orgpressbooks.pub

Similarly, acid anhydrides can be used as activated precursors. crunchchemistry.co.uk The reaction of an acid anhydride (B1165640) with an alcohol also produces the ester, along with a carboxylic acid byproduct. pressbooks.pub This method is highly effective and widely used in organic synthesis. crunchchemistry.co.uk

Precursor Reagent Product Key Features Reference
Acid ChlorideEthanolEsterIrreversible, high yield libretexts.org
Acid AnhydrideEthanolEsterForms carboxylic acid byproduct pressbooks.pubcrunchchemistry.co.uk
This table summarizes the use of activated carboxylic acid derivatives for ester synthesis.

Strategies for Regioselective Bromination of Benzoate Precursors

The introduction of a bromine atom at a specific position on the benzene (B151609) ring is a critical step that dictates the final structure of the product. The synthesis of this compound requires the bromination to occur at the position meta to the ester group and ortho to the diethylamino group.

Direct bromination of ethyl 4-(diethylamino)benzoate via electrophilic aromatic substitution would likely be the most straightforward approach. The diethylamino group is a powerful activating and ortho-, para- directing group due to the lone pair of electrons on the nitrogen atom. The ethyl ester group is a deactivating and meta- directing group. In this case, the directing effects of the two substituents are synergistic. The powerful activating effect of the diethylamino group would direct the incoming electrophile (bromine) to the positions ortho to it. Since the para position is already occupied by the ester group, bromination is expected to occur at the ortho position (C3), yielding the desired product.

Standard brominating agents such as bromine (Br₂) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS), could be employed. Careful control of reaction conditions would be necessary to avoid over-bromination.

For achieving high regioselectivity, directed ortho metalation (DoM) is a powerful strategy. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of a nearby ortho position by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophile, in this case, a bromine source.

The diethylamino group is a known directing metalation group. wikipedia.org Therefore, treatment of ethyl 4-(diethylamino)benzoate with n-butyllithium would be expected to selectively deprotonate the C3 position, ortho to the diethylamino group. The subsequent addition of a brominating agent, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or hexabromoethane, would introduce the bromine atom at the desired position. This method offers excellent control over the regiochemistry of the substitution. uwindsor.canih.gov The aryl O-carbamate group is noted as being among the most powerful DMGs, highlighting the utility of nitrogen-containing functional groups in directing these reactions. nih.gov

Method Directing Group Base Electrophile Source Key Advantage Reference
Directed ortho Metalation-NEt₂n-BuLiBr₂ or other bromine sourceHigh regioselectivity wikipedia.orgorganic-chemistry.org
This table outlines the key components of the directed ortho metalation strategy for regioselective bromination.

Introduction of the Diethylamino Moiety

The formation of the tertiary amine is a critical step in the synthesis of this compound. The selection of a particular method depends on the availability of starting materials, desired yield, and reaction scalability.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Halobenzoates

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for introducing the diethylamino group. This reaction typically involves the attack of a nucleophile, in this case, diethylamine (B46881), on an aromatic ring that is substituted with a good leaving group and activated by at least one strong electron-withdrawing group (EWG) at the ortho or para position. chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

For the synthesis of this compound, a suitable precursor would be a compound like Ethyl 3-bromo-4-fluorobenzoate. The fluorine atom at the C-4 position is an excellent leaving group for SNAr reactions. The ester group at C-1 and the nitro group, if present, act as activating EWGs. The reaction of such a precursor with diethylamine would lead to the displacement of the fluoride (B91410) ion. The presence of an EWG, such as a nitro group, at a position ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate through resonance, thereby facilitating the reaction. libretexts.org Without sufficient activation, aryl halides are generally resistant to nucleophilic attack. libretexts.orglibretexts.org

The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more electrophilic.

Table 1: Hypothetical SNAr Reaction for Diethylamino Group Introduction

PrecursorReagentTypical ConditionsProduct
Ethyl 3-bromo-4-fluorobenzoateDiethylaminePolar aprotic solvent (e.g., DMF, DMSO), heatThis compound
Ethyl 3-bromo-4-chloro-5-nitrobenzoateDiethylamineEthanol, room temperature or gentle heatEthyl 3-bromo-4-(diethylamino)-5-nitrobenzoate

Reductive Amination Pathways Utilizing Amino Precursors

Reductive amination offers an alternative route starting from a primary or secondary amine precursor. A key intermediate for this pathway is Ethyl 3-bromo-4-aminobenzoate. This precursor can be synthesized through methods such as the bromination of ethyl 3-aminobenzoate. The introduction of the two ethyl groups onto the primary amino group can be achieved via direct alkylation with an ethyl halide (e.g., ethyl iodide or ethyl bromide). However, this method can be difficult to control and may lead to a mixture of mono-ethylated, di-ethylated products, and even quaternary ammonium (B1175870) salts.

A more controlled and widely used method is reductive amination. This process involves the reaction of the primary amine precursor (Ethyl 3-bromo-4-aminobenzoate) with an aldehyde (acetaldehyde) to form an intermediate imine or enamine, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org

Alternatively, a precursor such as Ethyl 3-bromo-4-nitrobenzoate can be used. The synthesis would first involve the reduction of the nitro group to a primary amine using methods like catalytic hydrogenation or treatment with metals such as iron, zinc, or tin(II) chloride in an acidic solution. libretexts.org Following the reduction, the resulting Ethyl 3-bromo-4-aminobenzoate can be subjected to reductive amination as described above to yield the final product.

Buchwald-Hartwig Amination and Other Transition Metal-Catalyzed Coupling Approaches

Modern synthetic chemistry offers powerful tools for C-N bond formation through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier example, typically employing a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide or triflate. nih.govnih.gov

For the synthesis of this compound, this strategy could involve coupling diethylamine with a dihalogenated precursor like Ethyl 3,4-dibromobenzoate. The challenge in such a reaction is achieving selective monosubstitution. However, by carefully controlling the stoichiometry and reaction conditions, it is often possible to favor the desired product. The choice of ligand (e.g., XPhos, RuPhos) and base (e.g., NaOt-Bu, KHMDS) is critical for achieving high yields and can be optimized for specific substrates. nih.govnih.gov

This method is particularly valuable when the SNAr pathway is not feasible due to a lack of activating groups on the aromatic ring. The Buchwald-Hartwig reaction is known for its broad substrate scope and functional group tolerance, making it a highly versatile tool in organic synthesis. nih.gov

Table 2: Example of Buchwald-Hartwig Amination Conditions

Aryl Halide PrecursorAmineCatalyst/Ligand SystemBaseSolventResult
Ethyl 3,4-dibromobenzoateDiethylaminePd₂(dba)₃ / XPhos or RuPhosNaOt-BuToluene (B28343)This compound

Multi-Step Synthesis Pathways and Convergent/Divergent Strategies for this compound

The creation of this compound is inherently a multi-step process starting from simpler, commercially available materials. A plausible linear synthetic sequence could begin with a simple benzoic acid derivative, which is then elaborated through a series of functional group interconversions and substitutions.

A potential pathway might start with 4-aminobenzoic acid. The synthesis could proceed as follows:

Esterification: The carboxylic acid is converted to its ethyl ester, yielding Ethyl 4-aminobenzoate (B8803810), typically by reacting it with ethanol under acidic catalysis.

Sandmeyer Reaction: The amino group is converted to a bromo group via diazotization followed by treatment with a copper(I) bromide solution, producing Ethyl 4-bromobenzoate.

Nitration: A nitro group is introduced onto the ring. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regiochemistry, potentially yielding Ethyl 4-bromo-3-nitrobenzoate.

Nucleophilic Aromatic Substitution: The bromo group, now activated by the para-nitro group, could be substituted by diethylamine. However, given the lower reactivity of bromo compared to fluoro in SNAr, this step might require harsh conditions.

Alternative sequence: An alternative would involve bromination of a precursor like ethyl 4-(diethylamino)benzoate.

A more convergent approach might involve preparing a substituted bromobenzene (B47551) fragment and a separate fragment containing the ester group, followed by a late-stage coupling reaction. However, for a molecule of this complexity, a linear or a semi-divergent strategy is more common. A divergent strategy could use a key intermediate, such as Ethyl 3-bromo-4-fluorobenzoate, which could then be reacted with a variety of different amines (including diethylamine) to produce a library of related compounds.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comejcmpr.com These principles can be applied to the synthesis of this compound.

Solvent-Free and Reduced-Solvent Reaction Conditions

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are a major source of industrial pollution. ejcmpr.com Several techniques allow for reactions to be conducted under solvent-free or reduced-solvent conditions.

Mechanochemistry: Reactions can be carried out by grinding solid reactants together, sometimes with a catalytic amount of liquid, in a ball mill. rsc.org This technique, known as mechanochemistry, can significantly accelerate reaction rates and often leads to higher yields with minimal waste. rsc.org For example, a nucleophilic aromatic substitution could potentially be performed by milling an activated halobenzoate with solid potassium carbonate and liquid diethylamine, eliminating the need for a bulk solvent.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes. nih.govmdpi.com This efficiency gain not only saves energy but can also improve product yields and reduce the formation of byproducts. The Buchwald-Hartwig amination, for instance, has been shown to be highly effective under microwave conditions, achieving excellent yields in a fraction of the time required for conventional heating. nih.gov

Table 3: Application of Green Chemistry Techniques

Reaction TypeConventional MethodGreen AlternativeAdvantages
Buchwald-Hartwig AminationHeating in toluene for 24 hoursMicrowave irradiation in toluene for 10-30 minutes nih.govDrastically reduced reaction time, improved yield
Nucleophilic SubstitutionRefluxing in DMF for several hoursMechanochemical grinding in a ball mill at room temperature rsc.orgElimination of hazardous solvent, reduced energy use

By incorporating these modern and sustainable methodologies, the synthesis of this compound can be made more efficient and environmentally benign.

Heterogeneous Catalysis and Organocatalysis in Reaction Systems

In the pursuit of more sustainable and efficient chemical processes, heterogeneous catalysis and organocatalysis have emerged as powerful alternatives to traditional homogeneous catalysis for reactions like aromatic bromination.

Heterogeneous Catalysis:

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, a significant advantage in terms of cost and environmental impact. For the bromination of aromatic compounds, various solid catalysts have been explored.

Zeolites, with their well-defined microporous structures, can offer shape selectivity, potentially favoring the formation of a specific isomer. nih.gov While the starting material, Ethyl 4-(diethylamino)benzoate, is already predisposed to ortho-bromination, a zeolite catalyst could enhance this selectivity and minimize the formation of any potential di-brominated byproducts. For instance, zeolites have been shown to be effective in the para-selective bromination of simple aromatic substrates. google.com In the case of Ethyl 4-(diethylamino)benzoate, a suitably chosen zeolite could help to ensure high regioselectivity for the desired 3-bromo isomer.

Supported metal catalysts, such as zinc salts adsorbed on an inert support like silica (B1680970) or alumina, have also been employed for aromatic bromination. google.com These catalysts can be activated by heating and offer the advantage of being easily filtered from the reaction mixture. google.com

Photocatalysis using organic-inorganic hybrid perovskite materials like methylammonium (B1206745) lead bromide (MAPbBr₃) represents a novel approach. cjcatal.com These materials can facilitate aromatic bromination under visible light, using HBr as the bromine source, which also allows for simultaneous hydrogen evolution, presenting a highly atom-economical pathway. cjcatal.com

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has seen rapid growth as it often avoids the use of toxic and expensive metals. For aromatic bromination, organocatalysts can activate the brominating agent, making it more electrophilic.

Mandelic acid has been shown to catalyze the highly regioselective bromination of aromatic compounds using N-bromosuccinimide (NBS) as the bromine source under aqueous conditions. organic-chemistry.org The proposed mechanism involves the Lewis basic sites of the mandelic acid interacting with NBS to increase the positive character of the bromine atom. organic-chemistry.org Lactic acid derivatives have also been demonstrated to enhance the reactivity for aromatic bromination with NBS through halogen bonding interactions. nsf.govacs.org

The use of an organocatalyst for the bromination of Ethyl 4-(diethylamino)benzoate could offer mild reaction conditions and high selectivity, avoiding the harsh conditions and metal contamination associated with some traditional Lewis acid catalysts.

A comparative look at potential catalytic systems is presented below:

Catalyst TypeCatalyst ExampleBrominating AgentKey AdvantagesPotential for this compound Synthesis
Heterogeneous Zeolite (e.g., H-BEA)Br₂ or NBSReusability, shape selectivity, ease of separation. nih.govgoogle.comHigh regioselectivity, minimization of byproducts.
Heterogeneous Supported ZnBr₂ on SilicaBr₂Reusability, mild conditions. google.comStraightforward catalyst removal.
Heterogeneous MAPbBr₃ (Photocatalyst)HBr (in situ Br₂)High atom economy, use of visible light. cjcatal.comGreen and sustainable approach.
Organocatalyst Mandelic AcidNBSMetal-free, mild aqueous conditions, high regioselectivity. organic-chemistry.orgAvoids metal contamination, environmentally benign.
Organocatalyst Lactic Acid DerivativesNBSMetal-free, enhanced reactivity via halogen bonding. nsf.govacs.orgMild reaction conditions.

Atom Economy and E-Factor Optimization in Synthesis

The principles of green chemistry emphasize the importance of maximizing the incorporation of all materials used in the process into the final product (atom economy) and minimizing waste (E-factor).

Atom Economy:

The atom economy of a reaction is calculated as:

For the bromination of Ethyl 4-(diethylamino)benzoate with molecular bromine (Br₂), the reaction is: C₁₃H₁₉NO₂ + Br₂ → C₁₃H₁₈BrNO₂ + HBr

The molecular weight of this compound is approximately 300.19 g/mol , and the molecular weight of Ethyl 4-(diethylamino)benzoate is approximately 221.29 g/mol . The molecular weight of Br₂ is 159.81 g/mol .

The atom economy for this reaction is:

This calculation highlights that a significant portion of the reactant mass is lost in the form of hydrogen bromide (HBr). Traditional bromination methods that use elemental bromine have a maximum atom efficiency of 50% in terms of bromine consumption if the HBr is not utilized. researchgate.net

To improve the atom economy, alternative bromination systems can be employed. Using N-bromosuccinimide (NBS) as the brominating agent also generates succinimide (B58015) as a byproduct. While this does not improve the atom economy in a simple calculation, the succinimide can potentially be recovered and recycled.

A more advanced approach involves the in-situ generation of the brominating species from a more benign source. For example, the use of HBr with an oxidant like hydrogen peroxide (H₂O₂) can lead to a higher atom economy as the only byproduct is water. researchgate.net Photocatalytic systems using HBr as the bromine source and producing hydrogen gas also represent a highly atom-economical route. cjcatal.com

E-Factor:

The E-factor (Environmental Factor) is a measure of the total waste produced in a chemical process and is calculated as:

The E-factor takes into account not only the byproducts of the reaction but also solvent losses, catalyst waste, and any materials used in workup and purification. A lower E-factor indicates a more environmentally friendly process.

In the synthesis of this compound, the choice of solvent, catalyst, and purification method will significantly impact the E-factor. For instance, using a recyclable heterogeneous catalyst will lower the E-factor compared to a single-use homogeneous catalyst that needs to be separated and disposed of. google.com Similarly, minimizing the use of solvents or using more environmentally benign solvents will also contribute to a lower E-factor.

Bromination MethodTypical ByproductsAtom Economy ConsiderationE-Factor Impact
Br₂ with Lewis Acid HBr, catalyst waste~78.7% (theoretical)High due to catalyst quenching and disposal.
NBS with Organocatalyst SuccinimidePotentially recyclable byproduct.Lower than Lewis acid method if catalyst is recycled.
HBr/H₂O₂ with Catalyst WaterHigh, as water is the main byproduct. researchgate.netPotentially very low, especially with a recyclable catalyst.
Photocatalysis with HBr Hydrogen gasVery high, valuable byproduct. cjcatal.comLow, dependent on catalyst stability and recyclability.

Process Optimization and Scale-Up Considerations in Academic Synthesis of this compound

Scaling up a chemical synthesis from a laboratory setting to a larger, preparative scale presents several challenges that need to be addressed through process optimization.

For the bromination of Ethyl 4-(diethylamino)benzoate, key parameters to optimize include:

Reaction Time and Temperature: The reaction should be monitored to determine the optimal time for completion, avoiding the formation of byproducts from over-reaction. The temperature needs to be controlled to ensure a safe and selective reaction.

Stoichiometry of Reagents: The molar ratio of the brominating agent to the substrate should be carefully controlled to maximize the yield of the desired monobrominated product and minimize the formation of di-brominated impurities.

Solvent Choice: The solvent should be chosen based on its ability to dissolve the reactants, its inertness to the reaction conditions, and its ease of removal and potential for recycling.

Purification Method: The purification of the final product, whether by crystallization, chromatography, or distillation, needs to be efficient and scalable.

The use of continuous flow microreactors offers a modern solution to many of the challenges of scale-up. researchgate.netnih.gov By performing the reaction in a continuous flow system, precise control over reaction parameters such as temperature, pressure, and reaction time can be achieved. This can lead to improved yields, higher selectivity, and enhanced safety, particularly when dealing with hazardous reagents like bromine. nih.gov The scale-up is then achieved by running the reactor for a longer period or by using multiple reactors in parallel.

Patent Landscape Analysis Pertaining to the Synthesis of this compound

A review of the patent landscape indicates that while there are numerous patents covering substituted benzoate derivatives and their applications, specific patents for the synthesis of this compound are not readily apparent. patentcut.comgoogle.com

Patents in this area often focus on:

Novel substituted benzoate compounds with specific biological activities or material properties. patentcut.com

General methods for the preparation of classes of substituted benzoates , which may include brominated derivatives.

Improved processes for the synthesis of known benzoate compounds , often focusing on increasing yield, reducing costs, or improving the environmental profile of the synthesis.

The synthesis of this compound itself may be novel. If a new synthetic route is developed that offers significant advantages over existing methods for preparing similar compounds (e.g., higher yield, greater purity, improved safety, or lower environmental impact), it could be patentable. For example, a novel catalytic system, such as a specific heterogeneous or organocatalyst that provides unexpectedly high selectivity or efficiency for this particular transformation, could be the subject of a patent application.

The application of this compound in a specific field, if novel and non-obvious, could also be a source of intellectual property.

Chemical Reactivity and Derivatization of Ethyl 3 Bromo 4 Diethylamino Benzoate

Reactivity of the Aromatic Bromo Group

The bromine atom attached to the aromatic ring is a versatile handle for introducing molecular complexity through numerous coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond in ethyl 3-bromo-4-(diethylamino)benzoate is amenable to several such transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. nih.gov For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base would yield the corresponding 3-aryl- or 3-vinyl-4-(diethylamino)benzoate derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org Reacting this compound with an alkene, such as styrene (B11656) or an acrylate (B77674), under Heck conditions would introduce a vinyl group at the 3-position of the benzene (B151609) ring. organic-chemistry.orgliverpool.ac.uk The reaction typically yields the E (trans) isomer with high selectivity. thieme-connect.de

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org this compound can be coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base to produce a 3-alkynyl-4-(diethylamino)benzoate. libretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. libretexts.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent. While less common now due to the toxicity of organotin compounds, it remains a viable method. The reactivity order in palladium-catalyzed couplings is generally I > Br ~ OTf > Cl. nih.gov Thus, the bromo-substituent on this compound would readily participate in Stille coupling.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-MiyauraOrganoboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl/Vinyl substituted benzoate (B1203000)
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Vinylated benzoate
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Amine baseAlkynylated benzoate
StilleOrganotin reagentPd catalyst (e.g., Pd(PPh₃)₄)Aryl/Vinyl/Alkyl substituted benzoate

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions offer an alternative to palladium-based methods for forming new bonds at the aryl-bromide position.

Ullmann-type Reactions: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org A more modern application, the Ullmann condensation or Ullmann-type reaction, is the copper-catalyzed formation of carbon-heteroatom bonds, such as coupling an aryl halide with an alcohol, amine, or thiol. organic-chemistry.org

Chan-Lam Coupling: This versatile reaction, also known as the Chan-Evans-Lam coupling, uses a copper catalyst to form a carbon-heteroatom bond between an aryl boronic acid and an N-H or O-H containing compound. organic-chemistry.orgwikipedia.org While this reaction typically involves a boronic acid, related copper-catalyzed cross-coupling reactions of aryl halides with amines and alcohols are well-established.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is generally challenging for aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.comlibretexts.org In this compound, the presence of the electron-donating diethylamino group at the para position relative to the bromine makes the ring electron-rich, thus disfavoring a classical SNAr mechanism which proceeds via a negatively charged Meisenheimer complex. libretexts.org Therefore, direct displacement of the bromide by a nucleophile under typical SNAr conditions is unlikely to be efficient.

Formation of Organometallic Reagents and Subsequent Transformations

The carbon-bromine bond can be converted into a more reactive organometallic species.

Grignard Reagent: Formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal. wisc.eduadichemistry.com While the presence of the ester group could be problematic due to its reactivity towards the Grignard reagent, low-temperature conditions can sometimes allow for the formation of functionalized Grignard reagents. cmu.edu Once formed, this Grignard reagent can react with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. wisc.edumnstate.edu The use of tetrahydrofuran (B95107) (THF) as a solvent can facilitate the formation of Grignard reagents from less reactive aryl bromides. rsc.org

Organolithium Reagent: Treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, can lead to either lithium-halogen exchange or deprotonation at a site ortho to the directing diethylamino group. The outcome would depend on the specific reaction conditions, particularly the temperature. If lithium-halogen exchange occurs, the resulting aryllithium species is a potent nucleophile that can react with various electrophiles.

Radical Chemistry Involving the Carbon-Bromine Bond

The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. This can be initiated by radical initiators or photochemically. The resulting aryl radical can then participate in various radical-mediated reactions, such as addition to alkenes or aromatic systems.

Reactivity of the Ethyl Ester Functionality

The ethyl ester group is a key site for derivatization, allowing for modification of the carboxyl group.

The primary reactions involving the ethyl ester functionality are hydrolysis and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, using a base like sodium hydroxide (B78521), followed by acidic workup, is a common method. This carboxylic acid can then be used in a variety of subsequent reactions, such as conversion to an acid chloride or further coupling reactions.

Amidation: The ester can be converted directly to an amide by heating with an amine, often with a catalyst. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents to form the corresponding amide.

Table 2: Reactivity of the Ethyl Ester Functionality
ReactionReagent(s)Product
Hydrolysis (Saponification)1. NaOH, H₂O/EtOH, Δ 2. H₃O⁺3-Bromo-4-(diethylamino)benzoic acid
Amidation (from acid)1. Hydrolysis 2. R₂NH, Coupling agentN,N-Disubstituted-3-bromo-4-(diethylamino)benzamide

Reactivity and Transformations of the Diethylamino Group

The tertiary diethylamino group is nucleophilic and susceptible to reactions such as quaternization and oxidation.

The nitrogen atom of the diethylamino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with alkylating agents to form quaternary ammonium (B1175870) salts. These salts are typically more water-soluble and can have different biological activities compared to the parent tertiary amine. Common alkylating agents include alkyl halides (e.g., methyl iodide) and dialkyl sulfates (e.g., dimethyl sulfate). google.com The quaternization of various tertiary amines, including those on polysaccharide backbones, is a well-established chemical transformation. researchgate.net The reaction with dimethyl sulfate (B86663) can often be carried out at high temperatures without a solvent. google.com

Table 5: Quaternization of the Diethylamino Group

Alkylating AgentProduct Name
Methyl Iodide (CH₃I)2-bromo-4-(ethoxycarbonyl)-N,N-diethyl-N-methylanilinium iodide
Benzyl Bromide (BnBr)N-benzyl-2-bromo-4-(ethoxycarbonyl)-N,N-diethylanilinium bromide
Dimethyl Sulfate ((CH₃)₂SO₄)2-bromo-4-(ethoxycarbonyl)-N,N-diethyl-N-methylanilinium methyl sulfate

The diethylamino group, being an electron-rich tertiary amine attached to an aromatic ring, can undergo various oxidation reactions. The specific product depends heavily on the oxidant used and the reaction conditions.

N-Dealkylation: Oxidizing agents can lead to the removal of one or both ethyl groups. For instance, the cytochrome P-450 enzyme system is known to catalyze the N-demethylation of N,N-dimethylanilines. nih.govmdpi.com This process often proceeds through an initial electron transfer to form a radical cation, which can then eliminate an alkyl radical.

Oxidation to N-Oxide: Peroxy acids, such as m-CPBA, can oxidize the tertiary amine to the corresponding N,N-diethylaniline-N-oxide derivative.

Ring Oxidation and Coupling: Stronger oxidizing agents can lead to more complex reactions. The oxidation of N,N-dimethylaniline with agents like cupric chloride or benzoyl peroxide has been shown to yield products from para-coupling, such as N,N,N',N'-tetramethylbenzidine derivatives, and can even lead to the formation of dyes like crystal violet. rsc.orgcdnsciencepub.com Oxidation of N,N-diethylaniline with periodate (B1199274) has been reported to yield products like O-ethylquinoneoxime and p-nitrosophenetole. researchgate.net

The electrochemical oxidation of N,N-dialkylaniline derivatives has also been studied, revealing that the primary product is often formed through the generation of a radical cation. mdpi.com

Table 6: Potential Oxidation Reactions of the Diethylamino Group

Oxidizing AgentPotential Reaction TypePossible Products
Cytochrome P-450N-DealkylationEthyl 3-bromo-4-(ethylamino)benzoate nih.govmdpi.com
m-CPBAN-OxidationThis compound N-oxide
Periodate (IO₄⁻)Ring Oxidation/RearrangementQuinoneoxime and nitrosophenetole derivatives researchgate.net
Benzoyl PeroxideRadical CouplingDimerized benzidine-type structures cdnsciencepub.com

Participation in Acid-Base Equilibria and Role as a Ligand

The structure of this compound contains both a basic tertiary amine (the diethylamino group) and a group that can be hydrolyzed to a carboxylic acid (the ethyl ester). The diethylamino group, being a tertiary amine attached to an aromatic ring, is expected to be a weak base. The basicity of this group is influenced by the electronic effects of the other substituents on the benzene ring. The bromine atom, being electron-withdrawing, will slightly decrease the basicity of the amine, while the ethyl ester group will also have a modest electron-withdrawing effect.

The pKa value for the conjugate acid of a similar compound, 3-bromoaniline, has been reported, which can provide an estimate for the basicity of the amino group in the target molecule.

Table 1: pKa Values of Related Aniline Derivatives

Compound pKa of Conjugate Acid Reference
3-Bromoaniline 3.58 nih.gov

Upon hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-bromo-4-(diethylamino)benzoic acid, the molecule will exhibit both acidic and basic properties. The pKa of the carboxylic acid group is expected to be in the typical range for benzoic acids, although it will be influenced by the presence of the bromo and diethylamino substituents. For comparison, the pKa of 3-bromobenzoic acid is approximately 3.82. nih.gov

The presence of both the nitrogen and oxygen atoms in this compound and its derivatives allows them to act as ligands in coordination chemistry. The nitrogen atom of the diethylamino group and the oxygen atoms of the ester (or the carboxylate upon hydrolysis) can coordinate to metal ions. The formation of stable complexes with various transition metals has been reported for related aminobenzoate ligands. dntb.gov.ua For instance, the stability constants of metal complexes with p-aminobenzoic acid have been studied, indicating the potential for these types of ligands to form stable coordination compounds. dntb.gov.ua

Multi-Functional Transformations and Tandem Reaction Sequences Involving this compound

The multiple functional groups on this compound allow for a variety of transformations, including tandem or cascade reactions where multiple bonds are formed in a single synthetic operation. The bromine atom is a key functional group for such transformations, particularly in cross-coupling reactions.

Photochemical and Photo-Induced Reactivity of this compound Derivatives

The photochemical reactivity of this compound derivatives is primarily associated with the carbon-bromine bond and the aromatic amine moiety. Aromatic bromides can undergo photochemical dehalogenation upon exposure to UV light, often in the presence of a hydrogen donor. This reaction proceeds via the homolytic cleavage of the C-Br bond to generate an aryl radical, which then abstracts a hydrogen atom to form the dehalogenated product. The diethylamino group, being a strong electron-donating group, can influence the photophysical properties of the molecule and the efficiency of the dehalogenation process.

Furthermore, photo-induced cyclization reactions are possible in derivatives of this compound. For instance, ortho-haloanilines with appropriate side chains can undergo intramolecular cyclization upon irradiation to form various heterocyclic structures. While specific studies on the photochemical reactivity of this compound are limited, research on related 3-bromo-4-dimethylamino-1,8-naphthalimides has shown that these compounds are photoactive and can generate reactive oxygen species upon illumination. researchgate.net This suggests that derivatives of this compound could have potential applications in photodynamic therapy or as photoinitiators.

Metal Complexation and Ligand Chemistry of this compound Analogues

Analogues of this compound, particularly those where the ester is hydrolyzed to a carboxylic acid, are effective ligands for a variety of metal ions. The coordination can occur through the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group, forming stable chelate rings.

The stability of these metal complexes is dependent on several factors, including the nature of the metal ion, the pH of the solution, and the presence of other substituents on the aromatic ring. The stability constants for various metal-ligand complexes have been determined for related aminobenzoate systems. These constants provide a quantitative measure of the strength of the interaction between the metal ion and the ligand.

Table 2: Stability Constants (log K) of Metal Complexes with p-Aminobenzoic Acid

Metal Ion log K1 log K2 Reference
Co(II) 2.65 2.15 dntb.gov.ua
Ni(II) 2.80 2.20 dntb.gov.ua
Cu(II) 3.15 2.55 dntb.gov.ua
Zn(II) 2.60 2.10 dntb.gov.ua

The data in Table 2, for the closely related p-aminobenzoic acid, illustrates the formation of both 1:1 and 1:2 metal-ligand complexes. The bromo and diethylamino substituents in the target compound would be expected to modify these stability constants due to their electronic and steric effects. The bromo group's electron-withdrawing nature might slightly decrease the stability of the complexes, while the diethylamino group's electron-donating nature could enhance it. The steric bulk of the diethyl groups could also influence the coordination geometry and stability of the resulting metal complexes.

Advanced Analytical Methods for Research on Ethyl 3 Bromo 4 Diethylamino Benzoate

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental in the analysis of Ethyl 3-bromo-4-(diethylamino)benzoate, enabling the separation of the compound from impurities and other reaction components.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A validated HPLC method ensures accurate and reliable quantification of the main compound and any non-volatile impurities.

Method Development: A typical reversed-phase HPLC method would be developed for this analysis. Due to the compound's aromatic and amine functionalities, a C18 column is often suitable. nih.govnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmyfoodresearch.com Gradient elution is often preferred to achieve good separation of both polar and non-polar impurities within a reasonable analysis time. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is often around 254 nm. myfoodresearch.comresearchgate.net

Validation: A developed HPLC method must be validated to ensure its suitability for its intended purpose. Validation parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 1: Hypothetical HPLC Method Validation Parameters for this compound Analysis

ParameterSpecificationTypical Value
Linearity (r²) > 0.990.999
Accuracy (% Recovery) 98-102%99.5%
Precision (RSD%) < 2%< 1.0%
LOD Signal-to-Noise Ratio of 3:10.02 µg/mL
LOQ Signal-to-Noise Ratio of 10:10.06 µg/mL

This table presents typical expected values for a validated HPLC method for a compound like this compound, based on general principles of HPLC method validation for aromatic amines and benzoates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Byproducts and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.com In the context of this compound, GC-MS is invaluable for identifying volatile byproducts that may arise during its synthesis and for monitoring the progress of the reaction.

The synthesis of this compound may involve starting materials or generate side-products that are more volatile than the main product. GC-MS allows for the separation of these components based on their boiling points and polarities, followed by their identification through mass spectrometry. The mass spectrometer provides a fragmentation pattern for each compound, which acts as a "molecular fingerprint," allowing for structural elucidation and confirmation. restek.comacs.org For halogenated compounds, the isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) in the mass spectrum is a key identifier.

Preparative Chromatography (HPLC, Flash Chromatography) for Isolation of Derivatives

When research requires the isolation of derivatives of this compound in pure form, preparative chromatography is the method of choice. Both preparative HPLC and flash chromatography are employed for this purpose.

Preparative HPLC: This technique is essentially a scaled-up version of analytical HPLC. It is used to isolate larger quantities of a specific compound from a mixture with high purity. While it provides excellent resolution, its capacity is generally lower than flash chromatography.

Flash Chromatography: This is a rapid form of preparative column chromatography. It is often used for the routine purification of reaction mixtures. While faster and with higher capacity than preparative HPLC, it typically yields slightly lower purity. The choice between preparative HPLC and flash chromatography depends on the required purity and the quantity of the derivative to be isolated.

Spectroscopic Techniques for Structural Elucidation and Mechanistic Investigations

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques) for Detailed Structural Analysis and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would show characteristic signals for the aromatic protons, the ethyl group of the ester, and the two ethyl groups of the diethylamino substituent. The integration of these signals would correspond to the number of protons in each group. A related compound, ethyl 3-bromobenzoate, shows characteristic aromatic and ethyl ester signals. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Key signals would include the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the carbons of the ethyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-2, H-5, H-6)6.8 - 8.0m3H
Ester -CH₂-~4.3q2H
Diethylamino -CH₂-~3.4q4H
Ester -CH₃~1.3t3H
Diethylamino -CH₃~1.1t6H

This table is based on standard chemical shift values for similar functional groups.

2D NMR (COSY, HSQC/HMQC):

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the molecule, for instance, between the methylene (B1212753) and methyl protons of the ethyl groups.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map the correlation between protons and the carbons to which they are directly attached. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1715 - 1735
C-O (Ester)Stretch1100 - 1300
C-N (Aromatic Amine)Stretch1250 - 1360
C-BrStretch500 - 600
Aromatic C=CStretch1450 - 1600
Aromatic C-HBending (out-of-plane)690 - 900

This table presents expected wavenumber ranges for the functional groups present in the target molecule.

These advanced analytical methods, from chromatography for separation and purity assessment to spectroscopy for detailed structural analysis, are indispensable in the comprehensive research and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis in Solution

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within this compound and for its quantitative determination in solution. The electronic spectrum of this compound is primarily influenced by the substituted benzene (B151609) ring, which contains both an electron-donating group (the diethylamino group) and an electron-withdrawing group (the ethyl ester group), in addition to the bromine atom.

The UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit characteristic absorption bands. The primary absorption bands are due to π → π* transitions within the benzene ring. The presence of the diethylamino group at the para position to the ester group is anticipated to cause a significant red-shift (bathochromic shift) of the primary absorption band compared to unsubstituted ethyl benzoate (B1203000). This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

In polar solvents, a further shift in the absorption maxima is expected. For instance, in solvents of increasing polarity, a bathochromic shift of the main absorption band is often observed for similar aromatic compounds due to the stabilization of the excited state.

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of this compound at a fixed wavelength, typically the λmax of the most intense absorption band. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Table 1: Expected UV-Vis Spectral Data for this compound in Different Solvents

SolventExpected λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Hexane~290 - 310~15,000 - 20,000
Ethanol (B145695)~300 - 320~18,000 - 25,000
Acetonitrile~295 - 315~17,000 - 23,000

Note: The data in this table is hypothetical and based on the expected spectral characteristics of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (High-Resolution MS, Tandem MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular weight, which in turn confirms the molecular formula. For this compound (C₁₃H₁₈BrNO₂), the expected exact mass can be calculated with high accuracy.

Tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation pathways of the molecule. The fragmentation pattern is crucial for confirming the connectivity of the different functional groups. In the mass spectrum of this compound, the molecular ion peak [M]⁺ should be observable, along with characteristic isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).

Common fragmentation pathways for this compound are expected to include:

Loss of an ethyl radical (•C₂H₅): This would result from the cleavage of the ethyl group from the ester, leading to a fragment ion.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the loss of an ethylene molecule from the ethyl ester group.

Cleavage of the diethylamino group: Fragmentation of the C-N bond could lead to the loss of a diethylamino radical or related fragments.

Loss of the bromine atom: Cleavage of the C-Br bond would result in a significant fragment ion.

Table 2: Expected High-Resolution Mass Spectrometry and Tandem MS Fragmentation Data for this compound

Ion/FragmentExpected m/zDescription
[M]⁺299.0575 / 301.0555Molecular ion containing ⁷⁹Br / ⁸¹Br
[M - C₂H₅]⁺270.0290 / 272.0270Loss of the ethyl radical from the ester
[M - C₂H₄]⁺271.0368 / 273.0348Loss of ethylene via McLafferty rearrangement
[M - N(C₂H₅)₂]⁺227.9786 / 229.9766Loss of the diethylamino group
[M - Br]⁺220.1338Loss of the bromine atom

Note: The m/z values are calculated for the most abundant isotopes and are presented as monoisotopic masses. The data is hypothetical and based on established fragmentation patterns of similar molecules.

X-ray Crystallography for Single Crystal and Powder Diffraction Structure Determination of Derivatives

For derivatives of this compound, one would expect the benzene ring to be essentially planar. The diethylamino group may exhibit some degree of pyramidalization at the nitrogen atom, and the ethyl groups could adopt various conformations. The orientation of the ester group relative to the plane of the benzene ring is also of interest.

Powder X-ray diffraction (PXRD) is a complementary technique that is useful for characterizing the crystalline form of a bulk sample. It can be used to identify different polymorphs (different crystal structures of the same compound), which may exhibit different physical properties. The PXRD pattern is a fingerprint of a specific crystalline phase.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~8-10
c (Å)~15-18
β (°)~95-105
Volume (ų)~1700-2000
Z4

Note: This data is hypothetical and based on typical values for similar organic molecules. The actual crystallographic parameters will depend on the specific derivative and crystallization conditions.

Electroanalytical Techniques for Redox Behavior Studies of this compound

Electroanalytical techniques are powerful for investigating the redox properties of this compound. These methods can provide information on the ease of oxidation and reduction of the molecule, the stability of the resulting radical ions, and the kinetics of electron transfer.

Cyclic Voltammetry for Redox Potential Determination and Electrochemical Reaction Mechanism Probing

Cyclic voltammetry (CV) is the most commonly used electroanalytical technique for studying the redox behavior of a compound. In a typical CV experiment, the potential of a working electrode is scanned linearly with time between two set potentials, and the resulting current is measured.

For this compound, the diethylamino group is expected to be the primary site of oxidation. The oxidation potential will be influenced by the electron-withdrawing effects of the bromo and ethyl ester substituents. The reversibility of the oxidation process can be assessed by the ratio of the anodic and cathodic peak currents. An irreversible or quasi-reversible process would suggest that the initially formed radical cation is unstable and undergoes subsequent chemical reactions.

The reduction of the molecule is also possible, likely involving the ethyl ester group or the carbon-bromine bond. The reduction potential will provide insight into the electron-accepting ability of the molecule.

Table 4: Expected Cyclic Voltammetry Data for this compound

ProcessExpected Potential (V vs. Ag/AgCl)Characteristics
Oxidation+0.8 to +1.2Quasi-reversible to irreversible
Reduction-1.5 to -2.0Likely irreversible

Note: The potential values are estimates and are highly dependent on the solvent, electrolyte, and electrode material used. The data is hypothetical.

Chronoamperometry and Chronocoulometry for Electron Transfer Kinetics

Chronoamperometry and chronocoulometry are techniques that can be used to study the kinetics of electron transfer and to determine the diffusion coefficient of the electroactive species. In chronoamperometry, the potential is stepped to a value where an electrochemical reaction occurs, and the resulting current is measured as a function of time. The current decay follows the Cottrell equation for a diffusion-controlled process.

Chronocoulometry is a related technique where the charge is measured as a function of time. By analyzing the charge-time data, it is possible to distinguish between faradaic current (from the electrochemical reaction) and non-faradaic current (from charging of the electrical double layer). This allows for a more accurate determination of the amount of substance that has reacted at the electrode surface. These techniques can provide quantitative data on the rate constant for heterogeneous electron transfer (k⁰) and the diffusion coefficient (D) of this compound in a given medium. wikipedia.orgrsc.orgacs.org

Thermal Analysis Techniques for Material Science Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about its thermal stability, melting point, and decomposition behavior.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. For this compound, the TGA curve would show the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. The final residual mass can also be determined.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. Any other phase transitions, such as crystallization or glass transitions, would also be observable. The heat of fusion can be calculated from the area of the melting peak.

Table 5: Expected Thermal Analysis Data for this compound

TechniqueParameterExpected Value/Observation
TGAOnset of Decomposition~200 - 250 °C
TGAMajor Decomposition StepsMultiple steps corresponding to loss of functional groups
DSCMelting Point~50 - 80 °C (highly dependent on purity)
DSCHeat of FusionEndothermic peak

Note: The data in this table is hypothetical and based on the expected thermal behavior of similar aromatic compounds. Actual values will depend on the experimental conditions and the purity of the sample.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric analysis is a crucial technique for determining the thermal stability and decomposition characteristics of a compound. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. For this compound, a TGA scan would reveal the temperatures at which significant weight loss occurs, indicating decomposition or volatilization.

Based on the analysis of related substituted aminobenzoic acids, it is anticipated that this compound would exhibit a multi-stage decomposition profile. The initial weight loss may be attributed to the cleavage of the ethyl group from the ester moiety, followed by the decomposition of the diethylamino group and subsequent breakdown of the aromatic ring at higher temperatures. The presence of the bromine atom is expected to influence the decomposition pathway, potentially leading to the formation of brominated organic fragments.

Table 1: Anticipated TGA Data for this compound

Temperature Range (°C)Weight Loss (%)Associated Decomposition Event
200 - 250~10-15%Initial loss of the ethyl group from the ester.
250 - 350~25-30%Decomposition of the diethylamino group.
>350VariableDegradation of the substituted benzene ring.

It is important to note that many aminobenzoic acid derivatives have been observed to sublime before reaching their melting or decomposition points. researchgate.net This behavior could manifest in a TGA analysis as a gradual weight loss at temperatures below the primary decomposition onset.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential scanning calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is a powerful tool for identifying thermal events such as melting, crystallization, and glass transitions.

For this compound, a key thermal event observable by DSC would be its melting point. By comparison with a structurally related compound, Ethyl 4-(dimethylamino)benzoate, which has a reported melting point of 66 °C, it is reasonable to predict that the melting point of this compound would be in a similar range, potentially slightly higher due to the increased molecular weight and altered crystal packing from the bromine substituent and larger diethylamino group. The melting process would be observed as an endothermic peak on the DSC thermogram, and the area under this peak can be used to calculate the enthalpy of fusion.

Following the melting endotherm, if the compound does not significantly volatilize, exothermic peaks corresponding to decomposition processes would be expected at higher temperatures, corroborating the findings from TGA. The study of other substituted aromatic compounds has shown that decomposition can sometimes be complex, with multiple exothermic events. chemicalbook.com

Table 2: Predicted DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting~65 - 75~70 - 80Estimated Endothermic
Decomposition>200VariableExothermic

The precise temperatures and enthalpies for these events would require experimental verification. The comparison with similar compounds, such as other substituted aminobenzoates, provides a foundational understanding of the expected thermal behavior. researchgate.net

Computational Chemistry and Theoretical Studies of Ethyl 3 Bromo 4 Diethylamino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For Ethyl 3-bromo-4-(diethylamino)benzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net The optimization process finds the minimum energy conformation, providing data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's electronic structure. This includes mapping the electron density to identify electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions. nih.gov

Furthermore, DFT is employed to predict spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, one can simulate the vibrational spectra (FT-IR and Raman). nih.gov This allows for the assignment of specific vibrational modes, such as the stretching of the carbonyl (C=O) group, C-N bonds, and vibrations of the aromatic ring. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.netnih.gov

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: The following data is representative and based on typical results from DFT calculations for similar aromatic compounds.

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (Ester)1.21 Å
Bond LengthC-Br1.90 Å
Bond LengthC-N (Aromatic-N)1.38 Å
Bond AngleO=C-O (Ester)124.5°
Bond AngleC-C-Br (Aromatic)119.8°
Dihedral AngleC-C-N-C (Aromatic-Diethylamino)45.0°

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide higher accuracy for total energies and other molecular properties. For a molecule like this compound, these high-accuracy calculations can be used to benchmark the results from DFT. They are particularly valuable for calculating precise reaction energies and activation barriers, offering a "gold standard" for theoretical predictions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component in understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. materialsciencejournal.org

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the electron-donating diethylamino group and the electron-withdrawing ester and bromo groups are expected to influence the energies of these orbitals significantly.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govmaterialsciencejournal.org

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for this compound Note: These values are illustrative, based on DFT calculations for analogous molecules.

ParameterSymbolFormulaPredicted Value (eV)Interpretation
HOMO EnergyEHOMO--5.85Electron-donating ability
LUMO EnergyELUMO--1.20Electron-accepting ability
Energy GapΔEELUMO - EHOMO4.65Chemical reactivity and stability
Ionization PotentialIP-EHOMO5.85Energy to remove an electron
Electron AffinityEA-ELUMO1.20Energy released upon gaining an electron
Electronegativityχ(IP + EA) / 23.525Power to attract electrons
Chemical Hardnessη(IP - EA) / 22.325Resistance to change in electron distribution
SoftnessS1 / (2η)0.215Inverse of hardness, indicates reactivity

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion.

For this compound, MD simulations can provide crucial insights into its conformational flexibility, particularly the rotation around the C-N bond and the conformational freedom of the ethyl groups on both the ester and amino functionalities. By simulating the molecule for nanoseconds or longer, one can identify the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are ideal for studying solvent effects. By placing the molecule in a simulated box of solvent (e.g., water, ethanol (B145695), or DMSO), one can observe how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics. This is essential for bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or material properties. For a compound like this compound, a QSPR model could be developed to predict specific properties based on a set of calculated molecular descriptors.

The process involves:

Creating a Dataset: A series of related molecules (e.g., various substituted benzoates) with known experimental properties (like reactivity in a certain reaction or a specific optical property) is compiled.

Calculating Descriptors: For each molecule, including the target compound, a wide range of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that links the descriptors to the property of interest.

A successful QSPR model could then be used to predict the reactivity or optical properties of this compound without the need for direct experimental measurement.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for exploring the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction involving this compound, chemists can elucidate the step-by-step mechanism. nih.gov

Using DFT, one can calculate the structures and energies of reactants, products, and any intermediates. Crucially, this method allows for the location of transition states—the high-energy structures that connect reactants to products. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For example, a computational study could investigate the mechanism of a nucleophilic aromatic substitution reaction on this compound. The calculations would identify the transition state for the addition of a nucleophile and the subsequent departure of the bromide ion, providing a detailed understanding of the reaction's feasibility and kinetics.

In Silico Design and Prediction of Novel this compound Analogues

The targeted design of novel molecular structures with potentially enhanced properties is a cornerstone of modern medicinal chemistry and materials science. In the context of this compound, computational, or in silico, methods offer a powerful toolkit for the rational design and predictive evaluation of new analogues. These techniques allow for the exploration of vast chemical spaces and the prioritization of candidates for synthesis, thereby saving significant time and resources.

The process of in silico design for analogues of this compound would typically involve a multi-step workflow. Initially, the core scaffold of the parent molecule is used as a template. Modifications are then systematically introduced at various positions of the molecule. For instance, the bromo substituent on the benzene (B151609) ring could be replaced by other halogens (fluoro, chloro, iodo) or by other electron-withdrawing or electron-donating groups to modulate the electronic properties of the aromatic system. Similarly, the diethylamino group could be altered by varying the length and branching of the alkyl chains, or by replacing it with other amine functionalities to influence solubility, steric hindrance, and receptor-binding capabilities. The ethyl ester group also presents an opportunity for modification, for example, by extension of the alkyl chain or replacement with other functional groups to affect the molecule's metabolic stability and pharmacokinetic profile.

Once a virtual library of analogues is generated, a variety of computational models can be employed to predict their physicochemical and biological properties. Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in molecular structure with changes in biological activity, are a key tool in this process. By building a robust QSAR model, it becomes possible to predict the activity of unsynthesized analogues. Furthermore, molecular docking simulations can be used to predict the binding affinity and orientation of the designed analogues within the active site of a target protein, providing insights into the molecular basis of their potential biological activity.

Pharmacokinetic and toxicological properties can also be predicted using in silico models. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can forecast properties such as oral bioavailability, blood-brain barrier penetration, and potential for off-target effects or toxicity. This early-stage computational screening is invaluable for identifying and eliminating compounds with unfavorable profiles before they are synthesized.

The culmination of this in silico design process is the generation of a ranked list of novel analogues of this compound with predicted improvements in desired properties. This data-driven approach allows chemists to focus their synthetic efforts on a smaller, more promising set of compounds, accelerating the discovery and development of new chemical entities.

Applications in Chemical Synthesis and Materials Science Research

Ethyl 3-bromo-4-(diethylamino)benzoate as a Key Building Block in Complex Organic Synthesis

The structure of this compound, featuring a bromo substituent ortho to a diethylamino group and para to an ethyl benzoate (B1203000) moiety, suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Precursor for the Synthesis of Advanced Heterocyclic Compounds

The presence of both a bromine atom and an activating diethylamino group on the benzene (B151609) ring makes this compound a plausible precursor for various heterocyclic structures. The bromine atom can participate in cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. The diethylamino group can direct ortho-lithiation or other electrophilic substitution reactions, although the steric hindrance from the adjacent bromine and the ethyl ester group might influence reactivity.

While specific examples of its use are not readily found, one could envision its application in the synthesis of substituted benzofurans, indoles, or quinolines, which are important scaffolds in medicinal chemistry and materials science. For instance, a Sonogashira coupling could introduce an alkyne, which could then undergo intramolecular cyclization to form a substituted indole.

Intermediate in the Development of Catalytic Ligands and Organocatalysts

The synthesis of novel ligands for transition metal catalysis and the development of purely organic catalysts are continually evolving fields. The functional groups present in this compound offer potential anchoring points for the construction of such catalytic species.

The bromine atom could be displaced by a phosphine (B1218219) or other coordinating group through nucleophilic substitution or cross-coupling reactions to create a new phosphine ligand. The diethylamino group itself could act as a coordinating site in a bidentate or pincer-type ligand. Furthermore, the ester functionality could be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification or for creating a hemilabile ligand. However, there is a lack of specific, documented instances of this compound being used for these purposes in the available literature.

Synthesis of Fluorescent Probes, Dyes, and Optical Materials (Focus on synthetic methodology and photophysical properties)

The combination of an electron-donating diethylamino group and an electron-withdrawing ethyl benzoate group suggests that derivatives of this compound could exhibit interesting photophysical properties, such as fluorescence. The bromine atom provides a site for further functionalization to tune these properties.

For example, replacing the bromine atom with a fluorescent core via a Suzuki coupling could lead to new dyes. The intramolecular charge transfer (ICT) character, arising from the donor-acceptor nature of the substituents, is a key feature in the design of fluorescent probes that are sensitive to their environment. The photophysical properties of such hypothetical derivatives would need to be experimentally determined.

Table 1: Potential Photophysical Characteristics of Hypothetical Derivatives

Derivative TypePotential Emission WavelengthPotential Quantum Yield
Styryl DerivativeBlue-GreenModerate
Biphenyl DerivativeBlueModerate to High
N-Arylated DerivativeGreen-YellowVariable

Note: This table is speculative and based on general principles of fluorescent dye design, as specific data for derivatives of this compound is not available.

Development of Functional Materials Incorporating this compound Derivatives

The potential for creating novel materials with tailored properties from derivatives of this compound is an area ripe for exploration.

Monomers for Polymer Synthesis with Tailored Electronic, Optical, or Mechanical Properties

The bifunctional nature of this compound (a reactive bromine atom and an ester group that can be modified) makes it a candidate as a monomer for polymerization. For instance, after conversion of the ester to a more reactive group, the bromine could be used in cross-coupling polymerization reactions to form conjugated polymers.

These polymers could possess interesting electronic and optical properties due to the incorporation of the electron-rich diethylamino-substituted aromatic ring. The specific properties would depend on the co-monomers used and the polymerization method.

Table 2: Potential Polymer Properties Based on Monomer Structure

Polymer TypePotential Electronic PropertyPotential Optical PropertyPotential Mechanical Property
Poly(p-phenylenevinylene) derivativeSemiconductingPhotoluminescentRigid
Poly(fluorene) copolymerHole-transportingBlue-emittingThermally Stable
Polyamide or Polyester (B1180765)InsulatingTransparentFlexible

Note: This table is illustrative of the potential of this class of monomers and is not based on experimentally verified data for polymers derived from this compound.

Components in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs)

Derivatives of this compound could potentially be used as components in organic electronic devices. The donor-acceptor structure is a common motif in materials for OLEDs and OPVs.

In OLEDs, these materials could function as host materials, dopants in the emissive layer, or as charge-transporting materials. In OPVs, they could be part of the donor or acceptor material in the active layer. For OFETs, derivatives could be designed to have appropriate energy levels and charge carrier mobilities. However, without experimental data on the electronic properties and device performance of materials derived from this compound, their suitability for these applications remains speculative.

Application in Advanced Functional Coatings and Thin Films

Role in Analytical Chemistry Research

Use as a Reference Standard in Chromatographic Method Development

There is no evidence to suggest that this compound is commercially available or has been used as a certified reference standard for the development of chromatographic methods. Analytical standards are typically well-characterized compounds with established purity, and no such documentation was found for this specific molecule.

Reagent for Derivatization in Trace Analysis

The search did not yield any studies where this compound is employed as a derivatizing agent for trace analysis. While other reagents with similar functional groups are used for this purpose, the specific application of this compound has not been reported.

Applications in Catalysis Research (e.g., as a ligand scaffold, active site component, or pre-catalyst)

No research was found that investigates the role of this compound in catalysis, either as a ligand, a component of an active site, or as a pre-catalyst.

Photophysical Applications of this compound and its Analogues

Research on Fluorescent Markers and Chemosensors (Focus on sensing mechanisms and chemical response)

While the general class of aminobenzoate derivatives can exhibit interesting photophysical properties, including fluorescence, no specific studies on the fluorescence or chemosensory capabilities of this compound could be located. Research on analogous compounds suggests that the electronic properties of the amino group and the aromatic ring can lead to environmentally sensitive fluorescence, but specific data, including sensing mechanisms and chemical responses for this particular compound, are not available in the reviewed literature.

Photochromic and Thermochromic Material Development

There is currently no available research data on the use of this compound in the development of photochromic or thermochromic materials.

Non-Linear Optical (NLO) Material Design and Investigation

There is currently no available research data on the use of this compound in the design and investigation of non-linear optical materials.

Structure Activity Relationship Sar Investigations of Ethyl 3 Bromo 4 Diethylamino Benzoate Analogues

Impact of Aromatic Substituent Variations on Chemical Reactivity and Selectivity

The substituents on the benzene (B151609) ring, namely the bromine atom and the diethylamino group, exert profound electronic effects that dictate the molecule's reactivity. The diethylamino group at position 4 is a powerful electron-donating group (EDG) due to the resonance effect of the nitrogen lone pair, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the bromine atom at position 3 is an electron-withdrawing group (EWG) through its inductive effect, yet it also has a weak deactivating resonance effect. The interplay of these opposing electronic influences governs the molecule's susceptibility to electrophilic or nucleophilic attack and the selectivity of its reactions.

Furthermore, the identity of the halogen influences its ability to participate in halogen bonding—a noncovalent interaction where the halogen acts as an electrophilic species. The strength of this interaction typically follows the trend I > Br > Cl > F. Substituting bromine with iodine could therefore enhance intermolecular interactions in solid-state structures or in specific solvents, which can be a critical factor in crystal engineering and the design of new materials. sciencemadness.org Conversely, replacing bromine with chlorine would weaken these potential interactions.

Substituent ModificationPredicted Effect on ReactivityRationale
Bromine Position
Move Br to position 2Decreased reactivity toward electrophilesStronger steric hindrance from adjacent ester and amino groups.
Move Br to position 5Similar reactivity to 3-bromo isomerElectronic environment is broadly similar relative to the directing groups.
Alternative Halogen
Replace Br with FDecreased ring nucleophilicityFluorine has a stronger inductive electron-withdrawing effect.
Replace Br with ClSlightly increased ring nucleophilicityChlorine has a weaker inductive effect than bromine.
Replace Br with IIncreased potential for halogen bondingIodine is more polarizable and forms stronger halogen bonds.

The diethylamino group is a key determinant of the molecule's electronic properties. Altering its structure can significantly impact reactivity and photophysical characteristics. The electron-donating strength of the amino group is related to the nature of its alkyl substituents.

Di-n-alkylamino Variations: Replacing the two ethyl groups with smaller (dimethyl) or larger (di-n-propyl, di-n-butyl) alkyl chains can modulate the compound's properties. Studies on related 4-(dialkylamino)benzaldehyde analogues have shown that the size and lipophilicity of these alkyl groups are critical for biological interactions. For instance, comparing diethylamine (B46881) and dipropylamine (B117675) analogues revealed differences in inhibitory activity against certain enzymes, suggesting that the steric bulk and lipophilicity of the alkyl chains influence how the molecule fits into active sites. lumenlearning.com In terms of electronic effects, increasing the length of the alkyl chains generally has a minor impact on the electron-donating capacity compared to the significant jump from a secondary amino (alkylamino) to a tertiary amino group.

Cyclic Amino Groups: Replacing the diethylamino group with a cyclic amine, such as pyrrolidine (B122466) or morpholine (B109124), introduces conformational constraints and alters the electronic properties. Pyrrolidine is generally considered a stronger electron donor than diethylamine due to its planar structure which enhances lone pair delocalization into the ring. Morpholine, containing an oxygen atom, is a weaker electron donor due to the inductive effect of the oxygen. Research on related structures has demonstrated that compounds with pyrrolidine groups can show different activity compared to those with morpholine or diethylamine groups, highlighting the electronic and steric influence of the cyclic structure. lumenlearning.com

Fluorescence and Electronic Properties: The nature of the amino group directly affects the molecule's photophysical properties. A comparative study of ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) and ethyl 4-(N,N-diethylamino)benzoate (DEAEB) showed a red shift in the fluorescence band for the diethyl-substituted compound. rsc.org This shift was attributed to the increased electron-donor strength of the diethylamino group compared to the dimethylamino group, which alters the energy levels of the excited states. rsc.org This indicates that modifications to the amino group provide a direct handle for tuning the luminescence properties of these compounds.

Amino Group ModificationImpact on Electron Donating StrengthConsequence for Reactivity/Properties
Di-n-propylaminoSlightly stronger donor than diethylaminoMinor increase in ring reactivity; increased lipophilicity. lumenlearning.com
DimethylaminoWeaker donor than diethylaminoDecreased ring reactivity; blue-shift in fluorescence. rsc.org
PyrrolidinoStronger donor than diethylaminoIncreased ring reactivity due to favorable lone pair delocalization. lumenlearning.com
MorpholinoWeaker donor than diethylaminoDecreased ring reactivity due to the inductive effect of oxygen. lumenlearning.com
Alkylamino (secondary)Significantly weaker donor than tertiaryReduced ring activation and altered hydrogen bonding capability.

Influence of Ester Group Modifications on Reaction Pathways and Derivatization Efficiency

The ethyl ester functionality is a versatile site for chemical modification, serving as a precursor for a wide range of derivatives. Its reactivity can be modulated by altering the alkyl portion or by replacing it entirely with other functional groups.

The identity of the alkyl group in the ester (R in -COOR) influences the rate of reactions such as hydrolysis and transesterification. The rate of hydrolysis is governed by both steric and electronic factors.

Studies on the hydrolysis of a homologous series of benzoate (B1203000) esters have shown a clear trend in reactivity. wikipedia.org Under basic conditions (saponification), the rate of hydrolysis generally decreases as the size of the alkyl group increases. For example, methyl and ethyl benzoates hydrolyze at similar rates, while n-propyl and n-butyl benzoates hydrolyze more slowly. wikipedia.org This effect is primarily due to increased steric hindrance around the carbonyl carbon, which impedes the approach of the nucleophile (e.g., a hydroxide (B78521) ion).

Ester Alkyl GroupRelative Hydrolysis Half-Life (t₁/₂)Primary Influencing Factor
Methyl14 minLow steric hindrance
Ethyl14 minLow steric hindrance
n-Propyl19 minIncreased steric hindrance
n-Butyl21 minIncreased steric hindrance
Data derived from studies on benzoate esters under basic conditions. wikipedia.org

This trend is crucial for derivatization efficiency. If the goal is to convert the ester to a carboxylic acid or another derivative via nucleophilic acyl substitution, using a methyl or ethyl ester is generally more efficient than using a bulkier ester like t-butyl.

Replacing the ester functionality with an amide, thioester, or carboxylic acid creates analogues with distinct chemical reactivities. The general order of reactivity toward nucleophilic acyl substitution is:

Thioesters > Esters > Amides

Amides: An amide (-CONH₂) is significantly less reactive than the corresponding ester. This is because the nitrogen atom is less electronegative than oxygen and is a better electron donor through resonance. auburn.edu This increased resonance stabilization makes the amide carbonyl carbon less electrophilic and the -NH₂ group a poorer leaving group compared to the -OR group of an ester. Consequently, converting an ester to an amide is a common and favorable reaction, while the reverse is difficult. doubtnut.comrsc.org

Thioesters: A thioester (-COSR) is more reactive than its ester counterpart. Although sulfur is less electronegative than oxygen, the overlap between the carbon 2p orbital and the sulfur 3p orbital is less effective, leading to weaker resonance stabilization of the thioester carbonyl. studentdoctor.net Furthermore, the thiolate anion (RS⁻) is a better leaving group than an alkoxide anion (RO⁻) because thiols are more acidic than alcohols. rsc.org This makes thioesters more susceptible to nucleophilic attack.

Carboxylic Acids: The corresponding carboxylic acid (-COOH) has unique reactivity. Under basic conditions, it is deprotonated to form a carboxylate (-COO⁻), which is highly unreactive toward nucleophiles due to its negative charge. Under acidic conditions, the carbonyl can be protonated and activated for reaction, but its reactivity is generally comparable to that of esters.

Functional GroupRelative Reactivity (Nucleophilic Acyl Substitution)Reason for Reactivity
Thioester (-COSR)HighPoor C-S orbital overlap (less resonance stabilization); good leaving group (RS⁻). rsc.orgstudentdoctor.net
Ester (-COOR)MediumModerate resonance stabilization; moderate leaving group (RO⁻). auburn.edu
Amide (-CONH₂)LowStrong N-C resonance stabilization; poor leaving group (NH₂⁻). auburn.edudoubtnut.com
Carboxylic Acid (-COOH)VariableUnreactive when deprotonated; moderately reactive when protonated.

SAR in the Context of Material Science Applications (e.g., Correlation between Structure and Luminescence Quantum Yield, Polymerization Efficiency)

The structural modifications discussed above have direct consequences for the use of these compounds in material science, particularly in applications involving luminescence and polymers.

Correlation between Structure and Luminescence Quantum Yield: The fluorescence of 4-aminobenzoate (B8803810) derivatives is highly sensitive to their molecular structure and environment. As noted earlier, the electron-donating strength of the amino group is a key factor. rsc.org

Amino Group: Increasing the electron-donating ability of the N-alkyl groups (e.g., moving from dimethylamino to diethylamino) can lead to a red-shift in emission and changes in the quantum yield. rsc.org This is due to the stabilization of the charge-transfer character of the excited state.

Halogen Substitution: The presence of a heavy atom like bromine can influence luminescence through the "heavy atom effect," which can promote intersystem crossing from the singlet excited state to the triplet state. This typically leads to a decrease in fluorescence quantum yield and an increase in phosphorescence. Therefore, replacing bromine with a lighter halogen like chlorine or fluorine would be expected to increase the fluorescence quantum yield by reducing this effect.

Polymerization Efficiency: Ethyl 3-bromo-4-(diethylamino)benzoate analogues can be designed as functional monomers for polymerization.

Polycondensation: To be used in polycondensation reactions (e.g., to form polyesters or polyamides), the ester group would typically need to be converted to a more reactive derivative, such as an acid chloride, or to a carboxylic acid to react with a diol or diamine. The efficiency of this initial conversion step would follow the reactivity rules outlined in section 7.2.

Chain-Growth Polymerization: Alternatively, a polymerizable group (like a vinyl or acrylate (B77674) group) could be introduced elsewhere on the molecule. In this scenario, the existing substituents would influence the polymerization efficiency. The electron-donating diethylamino group and the electron-withdrawing bromo and ester groups would affect the reactivity of the polymerizable moiety. For instance, in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the electronic nature of the monomer is critical for controlling the polymerization rate and achieving a well-defined polymer structure. nih.gov The synthesis of polymers like poly-p-benzamide (an aramid) from 4-aminobenzoic acid derivatives demonstrates that such structures can be effectively polymerized, typically via the highly reactive acid chloride monomer, to create high-performance materials. google.com

SAR in Catalytic Performance (e.g., Impact of Structural Changes on Ligand Binding Affinity or Catalytic Turnover Rate)

The catalytic performance of a ligand like this compound is intrinsically linked to its electronic and steric properties. Modifications to its structure would predictably alter its interaction with a metal center, thereby affecting ligand binding affinity and the catalytic turnover rate.

The diethylamino group at the 4-position is a strong electron-donating group. This property can increase the electron density on the aromatic ring and, by extension, on a coordinated metal center. This enhanced electron density at the catalyst's active site can be beneficial for certain catalytic cycles. However, the two ethyl groups also introduce significant steric bulk. This steric hindrance can influence the approach of substrates to the catalytic center, potentially impacting selectivity. Studies on related systems have shown that the N-alkylation of amines can be achieved using various catalysts, highlighting the role of the amine functional group in catalytic transformations. nih.govrsc.org Furthermore, research into the catalytic oxidation of diethylamine (DEA) has revealed that the reaction pathways are heavily influenced by the nature of the catalyst support, indicating that the environment around the diethylamino group is a critical factor in determining the reaction outcome. bohrium.com

The bromo substituent at the 3-position introduces both electronic and steric effects. As an electron-withdrawing group, it can modulate the electron-donating effect of the diethylamino group, creating a more nuanced electronic environment on the aromatic ring. This balance of electronic effects can be crucial for optimizing catalytic activity. The position of the bromo group is also significant; being ortho to the diethylamino group, it contributes to the steric environment around the nitrogen atom. This steric crowding can influence the conformation of the ligand when bound to a metal and affect the stability of the catalyst-ligand complex. The interplay of steric and electronic effects of substituents on aromatic rings is a well-established principle in determining the rates and selectivity of chemical reactions. nsf.govnumberanalytics.com For instance, in palladium-catalyzed reactions, aryl bromides with varying electronic properties have been shown to be well-tolerated, affording the desired products in good yields, although steric hindrance at the ortho position can significantly impact the reaction's success. acs.org

A hypothetical SAR study might involve synthesizing a series of analogues to probe these effects systematically. The following table illustrates a potential set of such analogues and the rationale for their investigation:

AnalogueModificationRationale for Investigation
Ethyl 3-chloro-4-(diethylamino)benzoateBromo to ChloroTo assess the effect of a less bulky, more electronegative halogen on catalytic activity.
Ethyl 3-iodo-4-(diethylamino)benzoateBromo to IodoTo evaluate the impact of a bulkier, more polarizable halogen on ligand binding and turnover.
Ethyl 3-bromo-4-(dimethylamino)benzoateDiethylamino to DimethylaminoTo reduce steric hindrance around the nitrogen while maintaining a strong electron-donating character.
Ethyl 3-bromo-4-(diisopropylamino)benzoateDiethylamino to DiisopropylaminoTo increase steric bulk and observe its effect on selectivity and catalytic rate.
Mthis compoundEthyl ester to Methyl esterTo investigate the influence of a smaller ester group on the electronic properties and solubility.
tert-Butyl 3-bromo-4-(diethylamino)benzoateEthyl ester to tert-Butyl esterTo introduce significant steric bulk at the ester position and study its effect on ligand coordination.
Ethyl 4-(diethylamino)benzoateRemoval of Bromo groupTo establish a baseline for the electronic and steric contribution of the bromo substituent.

By synthesizing these and other related analogues and evaluating their performance in a target catalytic reaction, a detailed SAR profile could be constructed, leading to the rational design of more efficient and selective catalysts.

Computational Approaches for Predicting SAR in this compound Derivatives

In the absence of extensive experimental data, computational modeling provides a powerful tool for predicting the SAR of this compound derivatives. A variety of computational techniques can be employed to simulate and analyze how structural modifications would likely impact catalytic performance.

Density Functional Theory (DFT) is a fundamental method for investigating the electronic structure of molecules. For the analogues of this compound, DFT calculations can be used to:

Determine Molecular Geometries: Optimize the 3D structure of the ligands and their metal complexes to understand their preferred conformations.

Analyze Electronic Properties: Calculate parameters such as molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies. These can provide insights into the ligand's reactivity and ability to coordinate with a metal center. For example, the stability of a catalyst's HOMO has been correlated with the energy barrier for certain reaction steps. researchgate.net

Model Reaction Mechanisms: Simulate the entire catalytic cycle to identify rate-determining steps and transition state energies. This allows for a direct comparison of the catalytic efficiency of different analogues.

Molecular Docking and Binding Affinity Prediction: These computational methods are crucial for predicting how strongly a ligand will bind to a metal's active site.

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor, in this case, a catalytic metal center. It can help visualize the key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex.

Binding Affinity Prediction: Following docking, scoring functions or more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to estimate the binding free energy (ΔG_bind). A lower binding energy generally indicates a more stable complex. Accurately predicting protein-ligand binding affinities is a major focus of computational drug design, and similar principles can be applied to catalyst-ligand systems. nih.gov

Machine Learning (ML) and Artificial Intelligence (AI): With sufficient data, ML models can be trained to predict the catalytic activity of new, untested analogues.

Quantitative Structure-Activity Relationship (QSAR): This approach involves building a statistical model that correlates the structural or physicochemical properties of a series of compounds with their biological or catalytic activity. The model can then be used to predict the activity of new compounds.

Deep Learning: More advanced deep learning models, such as graph neural networks, can learn complex patterns from molecular structures and predict properties like binding affinity with increasing accuracy. nih.gov These models can be trained on large datasets of known catalyst-ligand complexes and their performance data. acs.orgacs.org

The following table outlines how these computational approaches could be applied to predict the SAR of this compound derivatives:

Computational MethodApplication to SAR PredictionPredicted Outcome
DFT Calculations Calculation of HOMO/LUMO energies for a series of analogues with varying substituents.Prediction of how electronic modifications will affect the ligand's ability to donate or accept electrons, influencing the catalytic rate.
Molecular Docking Docking of different analogues into the active site of a target metal catalyst.Identification of key binding interactions and prediction of the preferred binding mode.
Free Energy Calculations (FEP/TI) Calculation of the relative binding affinities of analogues to the metal center.Quantitative prediction of which structural modifications lead to stronger ligand binding.
QSAR Modeling Development of a statistical model correlating descriptors (e.g., steric parameters, electronic properties) with experimentally determined catalytic turnover rates for a training set of analogues.A predictive equation to estimate the catalytic performance of new, unsynthesized analogues.
Machine Learning (Deep Learning) Training a neural network on a large dataset of ligands and their catalytic activities to recognize patterns that lead to high performance.A predictive tool that can screen a virtual library of thousands of potential analogues to identify the most promising candidates for synthesis. nih.gov

By integrating these computational methods, researchers can significantly accelerate the discovery and optimization of new catalysts based on the this compound scaffold, saving time and resources by prioritizing the synthesis of the most promising candidates.

Environmental and Green Chemistry Perspectives on Ethyl 3 Bromo 4 Diethylamino Benzoate

Development of Sustainable Synthetic Routes for Ethyl 3-bromo-4-(diethylamino)benzoate

Traditional synthetic routes to aromatic compounds like this compound often involve multi-step processes that may use hazardous reagents and generate significant waste. A focus on green chemistry principles aims to mitigate these issues by improving reaction efficiency, using safer chemicals, and reducing energy consumption.

A plausible conventional synthesis could start from ethyl 4-aminobenzoate (B8803810), involving a bromination step followed by N-alkylation. Greener alternatives to these steps are actively being researched.

Greener Bromination: Electrophilic aromatic bromination typically employs liquid bromine (Br₂), which is highly toxic and corrosive. pressbooks.pubyoutube.com A catalyst like iron(III) bromide (FeBr₃) is also often required. pressbooks.pub Sustainable alternatives focus on in-situ generation of the brominating agent, which avoids the handling and transportation of hazardous molecular bromine. nih.govresearchoutreach.org One such method involves the reaction of sodium bromide (NaBr) with an oxidizing agent like sodium hypochlorite (B82951) (bleach) in an acidic medium. acs.org Another approach is the use of UV light to activate bromine, which can operate under milder conditions and often without the need for solvents, thus reducing waste. ascensusspecialties.com

Sustainable Amination and Alkylation: The introduction of the diethylamino group could be achieved through reductive amination or nucleophilic aromatic substitution. Sustainable approaches to amination focus on using catalytic methods to reduce the use of stoichiometric reagents. For instance, the use of hydrogen gas with a palladium catalyst is a common method for reducing nitro groups to amines, a potential precursor step. youtube.com The "borrowing hydrogen" methodology, where an alcohol acts as an alkylating agent with the only byproduct being water, represents a highly atom-economical and green approach to N-alkylation. researchgate.net

Use of Greener Solvents: The choice of solvent is critical in green synthesis. Many traditional organic solvents are volatile organic compounds (VOCs) that pose environmental and health risks. rsc.org Research into green solvents has identified alternatives like water, supercritical CO₂, ionic liquids, and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. researchgate.netrsc.orgyoutube.com Designing a synthesis for this compound that utilizes these greener solvents would significantly improve its environmental profile. researchgate.net

Below is a comparative table illustrating a hypothetical traditional versus a greener synthetic approach.

Reaction Step Traditional Method Greener Alternative Green Chemistry Principle
Bromination Liquid Br₂ with FeBr₃ catalyst in CH₂Cl₂In-situ generation of Br₂ from NaBr/NaOCl in ethanol (B145695)/water acs.orgSafer reagents, renewable solvent
N-diethylation Diethyl sulfate (B86663) (toxic alkylating agent) in a polar aprotic solventCatalytic reductive amination of a precursor with acetaldehyde (B116499) and a green reducing agent, or "borrowing hydrogen" from ethanol researchgate.netrsc.orgAtom economy, less hazardous waste
Overall Process Multiple steps with purification after eachOne-pot or tandem reactionsProcess intensification, waste reduction

This table presents a hypothetical comparison to illustrate the application of green chemistry principles. The specific conditions for this compound would require experimental validation.

Environmental Fate Studies of this compound

The environmental fate of a chemical is determined by its susceptibility to various degradation processes and its partitioning behavior in different environmental compartments. For this compound, we can predict its likely behavior by examining its structural components: a halogenated aromatic ring, a tertiary amine, and an ester group.

Degradation Pathways: Halogenated aromatic compounds are often persistent in the environment due to the stability of the carbon-halogen bond. scirp.org However, microorganisms have evolved pathways to degrade such compounds. oup.comnih.govoup.comnih.gov The degradation of halogenated aromatics can proceed aerobically, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. oup.comnih.gov Under anaerobic conditions, reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom, is a key initial step. oup.comoup.com

The N,N-diethylamino group can also influence biodegradation. N-dealkylation is a common microbial transformation pathway for compounds containing N-alkyl groups. The ester linkage is generally susceptible to hydrolysis, which can be mediated by abiotic or biotic (enzymatic) processes, yielding the corresponding carboxylic acid and ethanol. numberanalytics.com

Photodegradation: Sunlight can play a significant role in the degradation of aromatic compounds in aquatic environments and on surfaces. Aromatic amines and halogenated aromatics can absorb UV radiation, leading to photochemical reactions. acs.org Photodegradation can involve the cleavage of the carbon-bromine bond or the transformation of the amino group. For instance, studies on other aromatic amines have shown that photodegradation can occur, and the presence of photosensitizers in natural waters can accelerate this process.

Bioremediation Potential: The potential for bioremediation of sites contaminated with this compound would depend on the presence of microorganisms with the appropriate enzymatic machinery. scirp.org The combination of functional groups suggests that a consortium of microorganisms might be required for complete mineralization. Bacteria capable of reductive dehalogenation, N-dealkylation, and hydrolysis of aromatic esters would be key players. Research on the bioremediation of other halogenated and aminated pollutants indicates that such organisms can be found in various environments. scirp.orgnih.gov

Environmental Process Predicted Behavior of this compound Key Structural Feature(s)
Aerobic Biodegradation Likely slow; may proceed via hydroxylation of the aromatic ring and N-dealkylation.Brominated aromatic ring, diethylamino group
Anaerobic Biodegradation Potential for reductive dehalogenation as an initial step.Carbon-bromine bond
Abiotic Hydrolysis The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions.Ethyl ester group
Photodegradation Likely to occur in sunlit surface waters due to UV absorbance by the aromatic system.Aromatic ring, amino group
Sorption to Soil/Sediment The compound is expected to have moderate to high sorption potential due to its aromatic nature and the presence of the amino group, which can be protonated.Aromatic ring, diethylamino group

This table is based on predictions from the chemical structure and data from related compounds. Specific experimental data for this compound is not available.

Waste Minimization and Byproduct Management Strategies in Industrial and Academic Synthesis

Effective waste minimization and byproduct management are central to green chemistry and are crucial for the sustainable production of chemicals.

Waste Minimization: In the synthesis of this compound, waste can be generated from unreacted starting materials, unwanted byproducts, and the use of solvents and other reagents. Strategies to minimize waste include:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric amounts can drastically reduce waste. For example, using a catalyst for bromination and amination reactions is preferable.

Process Control: Careful control of reaction parameters such as temperature, pressure, and stoichiometry can improve selectivity and yield, thereby reducing the formation of byproducts. cheresources.com

In-situ Reagent Generation: As mentioned for bromination, generating hazardous reagents in-situ as they are needed minimizes the risks and waste associated with their storage and handling. nih.govresearchoutreach.org

Byproduct Management: The primary byproducts in a potential synthesis could arise from poly-bromination, side reactions of the amino group, or incomplete reaction.

Poly-bromination: In electrophilic bromination, the introduction of more than one bromine atom onto the aromatic ring is a common side reaction. Controlling the stoichiometry and reaction conditions is key to minimizing this.

Reductive Amination Byproducts: In reductive amination, potential byproducts include the formation of secondary amines from over-alkylation or the reduction of the carbonyl compound to an alcohol. researchgate.net Careful selection of the reducing agent and reaction conditions can control these side reactions.

Recycling of Byproducts: In an ideal scenario, byproducts could be converted back to starting materials or transformed into other useful chemicals, creating a circular economy approach. For example, bromide ions in the waste stream from bromination reactions can be recovered and re-oxidized to bromine for reuse. chimia.ch

Design and Synthesis of Environmentally Benign or Biodegradable Derivatives

A key aspect of green chemistry is the design of molecules that are less harmful and more readily biodegradable at the end of their life. For this compound, several strategies could be employed to design more environmentally friendly derivatives.

The persistence of halogenated organic compounds is a significant environmental concern. One approach to designing more benign derivatives is to replace the bromine atom with a functional group that is more susceptible to biodegradation. However, if the bromo-substituent is essential for its intended function, other parts of the molecule can be modified.

Introducing more biodegradable ester or amide linkages: For instance, if this molecule were to be used as a monomer in a polymer, incorporating it into a polyester (B1180765) or polyamide backbone would likely render the resulting material biodegradable. researchgate.netresearchgate.net

Modifying the alkyl groups: The length and branching of the alkyl groups on the amine can influence biodegradability. Shorter, linear alkyl chains are often more easily biodegraded than longer, branched ones.

Future Research Directions for Ethyl 3 Bromo 4 Diethylamino Benzoate

Exploration of Novel and Highly Efficient Synthetic Pathways and Catalytic Systems

The synthesis of substituted aromatic compounds is a cornerstone of organic chemistry. Future research could focus on developing more efficient and sustainable methods for the preparation of Ethyl 3-bromo-4-(diethylamino)benzoate.

Potential Synthetic ApproachDescriptionResearch Focus
Palladium-Catalyzed Cross-Coupling The bromine atom on the aromatic ring is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.Development of novel palladium catalysts with high turnover numbers and efficiency for coupling reactions involving sterically hindered or electronically deactivated substrates.
C-H Activation Direct functionalization of the aromatic C-H bonds offers a more atom-economical approach compared to traditional cross-coupling methods.Investigation of transition-metal catalysts (e.g., rhodium, iridium) for the regioselective C-H amination or alkylation to introduce the diethylamino group or other functionalities.
Flow Chemistry Synthesis Continuous flow reactors can offer improved safety, efficiency, and scalability for organic synthesis.Designing a continuous flow process for the synthesis of this compound, potentially involving in-line purification steps to enhance overall yield and purity.

Advancement in the Development of Next-Generation Functional Materials Based on this compound

The electronic properties endowed by the diethylamino group and the potential for polymerization or functionalization make this compound an interesting candidate for the development of novel functional materials.

Material ClassPotential ApplicationResearch Focus
Organic Light-Emitting Diodes (OLEDs) The amino-substituted aromatic core can be a building block for organic semiconductors with tunable photophysical properties.Synthesis of oligomers or polymers derived from this compound and characterization of their electroluminescent properties for use in OLED devices.
Sensors The diethylamino group can act as a binding site for specific analytes, leading to changes in the molecule's optical or electronic properties.Development of chemosensors based on this compound for the detection of metal ions, anions, or organic molecules through colorimetric or fluorometric changes.
Nonlinear Optical (NLO) Materials Molecules with donor-acceptor-π systems can exhibit significant NLO properties, which are useful in optical communications and data storage.Investigation of the NLO properties of derivatives of this compound, potentially by introducing strong electron-withdrawing groups.

Deeper Mechanistic Insights into Complex and Unexplored Reactions Involving this compound

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones.

Future mechanistic studies could involve:

Kinetic Analysis: Detailed kinetic studies of reactions involving this compound to elucidate reaction orders and rate-determining steps.

Computational Modeling: Density Functional Theory (DFT) calculations to model reaction pathways, transition states, and intermediate structures.

Isotope Labeling Studies: Use of isotopically labeled starting materials to track the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Integration of this compound into Supramolecular Architectures and Self-Assembled Systems

The design and synthesis of complex, self-assembled structures from molecular building blocks is a rapidly growing area of chemistry. The functional groups on this compound could be exploited for the construction of such systems.

Supramolecular SystemPotential FunctionResearch Focus
Liquid Crystals The rigid aromatic core and flexible ethyl and diethylamino groups could lead to mesogenic behavior.Synthesis of derivatives with long alkyl chains to promote the formation of liquid crystalline phases and investigation of their phase behavior and electro-optical properties.
Self-Assembled Monolayers (SAMs) The ester or other modified functional groups could anchor the molecule to surfaces.Formation of SAMs on gold or silicon surfaces and characterization of their structure and properties for applications in molecular electronics or surface modification.
Coordination Polymers/Metal-Organic Frameworks (MOFs) The diethylamino group or a carboxylate group (after hydrolysis of the ester) could coordinate to metal ions.Synthesis of novel coordination polymers or MOFs using this compound as a ligand and investigation of their porosity, catalytic activity, or sensing capabilities.

Application of this compound in Emerging Chemical Technologies

The unique structure of this compound makes it a candidate for exploration in cutting-edge chemical technologies that are transforming the field of organic synthesis.

Flow Chemistry: As mentioned earlier, the development of continuous flow processes for the synthesis and subsequent reactions of this compound could offer significant advantages in terms of safety, efficiency, and scalability. Research in this area would focus on reactor design, optimization of reaction conditions, and integration of in-line analysis.

Photo-Redox Catalysis: The electron-rich nature of the diethylamino-substituted aromatic ring suggests that this compound could participate in photo-redox catalytic cycles, either as a substrate or as a component of a photosensitizer. Future studies could explore its reactivity in light-mediated reactions, such as atom transfer radical polymerization (ATRP) or C-C and C-heteroatom bond formation.

Conclusion

Synthesis of Key Academic Contributions and Findings on Ethyl 3-bromo-4-(diethylamino)benzoate

The scientific literature on this compound is sparse, with no dedicated research articles detailing its synthesis or specific applications. Its existence is confirmed through chemical supplier databases, which provide basic physicochemical properties. The primary academic contributions relevant to this compound are therefore indirect, stemming from research on structurally similar molecules.

A plausible synthetic route can be postulated based on established organic chemistry reactions. The synthesis would likely commence with a suitable precursor, such as 4-aminobenzoic acid. The amino group could be protected, followed by bromination at the 3-position. Subsequent N-alkylation to introduce the two ethyl groups and esterification of the carboxylic acid would yield the final product. Alternatively, starting with ethyl 4-aminobenzoate (B8803810), direct bromination and subsequent dialkylation could be explored. The synthesis of related compounds like 4-Amino-3-bromobenzoic acid has been documented as an intermediate for various biologically active molecules. researchgate.net

Detailed research findings on this compound itself are not currently available in peer-reviewed literature. However, based on its structure, certain properties can be inferred. The presence of the electron-donating diethylamino group and the electron-withdrawing bromine atom and ethyl ester group on the aromatic ring suggests that this molecule could possess interesting electronic and photophysical properties. For instance, related dialkylamino-substituted aromatic esters are known to exhibit fluorescence. researchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H18BrNO2Supplier Data
Molecular Weight300.19 g/mol Supplier Data
IUPAC NameThis compoundSupplier Data
CAS Number1131594-51-8Supplier Data

Identification of Remaining Challenges and Unanswered Questions in the Research Landscape of this compound

The primary challenge in the research landscape of this compound is the fundamental lack of published studies. This presents a significant knowledge gap and a number of unanswered questions for the scientific community:

Optimized Synthesis: While a synthetic route can be proposed, the optimal reaction conditions, yields, and purification methods for this compound have not been experimentally determined and reported.

Spectroscopic and Physicochemical Characterization: Detailed spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) and measured physicochemical properties (melting point, boiling point, solubility) are not available. This information is crucial for its unambiguous identification and for predicting its behavior in various systems.

Chemical Reactivity: The reactivity of this compound, particularly how the interplay of the bromo, diethylamino, and ester functional groups influences its participation in further chemical transformations, remains unexplored.

Potential Applications: There are no documented applications for this compound. Research is needed to investigate its potential in areas where substituted benzoates have shown promise, such as in materials science (e.g., as a liquid crystal precursor) or as a building block in medicinal chemistry.

Biological Activity: The biological properties of this compound are unknown. Given that derivatives of aminobenzoic acid can exhibit a range of biological activities, including antimicrobial and cytotoxic effects, screening this compound for such properties could be a fruitful area of investigation. nih.gov

Broader Scientific Impact and Future Outlook for Research on Substituted Benzoate (B1203000) Esters and Related Aromatic Compounds

Research on substituted benzoate esters and related aromatic compounds continues to have a significant impact across various scientific disciplines. These compounds are not only valuable intermediates in organic synthesis but also possess a wide array of functional properties.

In the realm of materials science, aromatic esters are being investigated as phase change materials for thermal energy storage and as components of liquid crystals. mdpi.com The specific substitution pattern on the aromatic ring can be tailored to achieve desired melting points, thermal stabilities, and mesophase behaviors.

Recent advances in synthetic methodology have also highlighted the utility of aromatic esters as coupling partners in cross-coupling reactions. acs.org The development of "ester dance" reactions, where an ester group can be translocated on an aromatic ring, opens up new avenues for the synthesis of complex aromatic structures that might be otherwise difficult to access. nih.gov

Furthermore, substituted aromatic compounds are central to the development of new pharmaceuticals and agrochemicals. The functional groups on the aromatic ring play a crucial role in the molecule's biological activity and pharmacokinetic properties. The synthesis and evaluation of novel substituted benzoates continue to be an active area of research in the quest for new therapeutic agents. nih.govresearchgate.net

The future outlook for research on substituted benzoate esters is bright, with a focus on developing more sustainable synthetic methods and exploring novel applications. The enzymatic synthesis of aromatic esters, for example, offers a greener alternative to traditional chemical methods. frontiersin.org As our understanding of structure-property relationships deepens, the rational design of new substituted benzoates with tailored functionalities for specific applications will become increasingly feasible. This compound, with its unique combination of functional groups, represents a currently unexplored molecule that could contribute to these future advancements.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or GC-MS to avoid over-bromination.
  • Use radical initiators (e.g., AIBN) to enhance NBS efficiency in radical bromination pathways.
  • Control temperature rigorously to minimize thermal decomposition of the diethylamino group .

Basic Question: How can researchers confirm the molecular structure of this compound using crystallography?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Grow single crystals via slow evaporation in ethanol or ethyl acetate.

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Employ SHELXL for structure solution and refinement. Key parameters to analyze:

  • Disorder : Diethylamino groups may exhibit positional disorder, requiring multi-site modeling (e.g., occupancy refinement).
  • Hydrogen Bonding : Validate intermolecular interactions (e.g., C–H···O) to confirm packing stability.

Example : A related benzoxadiazole compound showed disorder in diethylamino substituents, resolved using SHELXL’s PART instruction .

Advanced Question: How can structural discrepancies in crystallographic data for this compound be resolved?

Answer:
Discrepancies (e.g., disordered substituents or twinning) require complementary techniques:

High-Resolution NMR : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian09) to validate substituent positions.

Mass Spectrometry : Confirm molecular weight via HRMS (ESI-TOF) to rule out impurities.

DSC/TGA : Thermal analysis identifies polymorphic transitions or decomposition that may affect crystallinity.

Case Study : A re-examination of a disordered xanthene derivative revealed four conformational isomers, resolved by combining SC-XRD with solid-state NMR .

Advanced Question: What strategies are effective for studying the photostability of this compound under UV exposure?

Answer:

UV-Vis Spectroscopy : Measure absorbance spectra (e.g., in ethanol) to identify λmax and molar absorption coefficients (ε). Compare with photostable analogs (e.g., DHHB, ε = 39,000 M⁻¹cm⁻¹ at 354 nm).

Accelerated Aging Tests : Expose samples to UV lamps (e.g., 365 nm) and monitor degradation via HPLC.

Mechanistic Probes : Use radical scavengers (e.g., BHT) or singlet oxygen quenchers (e.g., β-carotene) to identify degradation pathways.

Key Finding : Photostability correlates with electron-donating groups (e.g., diethylamino) stabilizing excited states .

Advanced Question: How can this compound be incorporated into prodrug designs targeting biological activity?

Answer:

Prodrug Strategy : Link the ester moiety to a bioactive carrier (e.g., via carbamate or amide bonds). Example:

  • Synthesize a benzamide-HDAC inhibitor prodrug by coupling the benzoate to a triazolyl hydroxamate scaffold.
  • Use TSTU (tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) as a coupling agent for amide bond formation.

In Vitro Testing : Evaluate hydrolysis kinetics in plasma or liver microsomes to assess prodrug activation.

Case Study : A similar prodrug (compound 14) showed enhanced cellular uptake and HDAC inhibition in cancer models .

Basic Question: What analytical techniques are essential for purity assessment of this compound?

Answer:

HPLC-PDA : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.

Elemental Analysis : Confirm Br and N content (±0.3% tolerance).

Melting Point : Compare with literature values (e.g., 82.5–85°C for analogous brominated esters) .

Advanced Question: How can computational methods aid in predicting the reactivity of this compound?

Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study:

  • Electrophilicity : Fukui indices identify reactive sites (e.g., bromine for nucleophilic substitution).
  • Charge Distribution : ESP maps highlight electron-rich diethylamino groups.

MD Simulations : Model solvation effects in ethanol/water mixtures to predict hydrolysis rates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.